3,3',4,4',5,5'-Hexachlorobiphenyl

Overview

Description

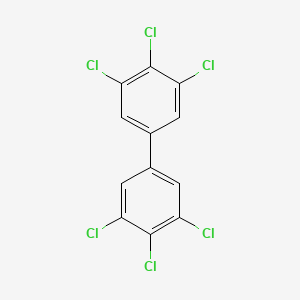

3,3',4,4',5,5'-Hexachlorobiphenyl (HBCB) is a persistent organic pollutant (POP), which is a type of chemical compound that is resistant to degradation and has the potential to accumulate in the environment. HBCB is a chlorinated biphenyl (PCB) and is a member of the halogenated aromatic hydrocarbon family. It is a white, odorless, solid substance that is insoluble in water but soluble in organic solvents. HBCB is used in a wide range of industrial applications, including as a heat transfer fluid, as a lubricant, and as a plasticizer. The chemical is also found in some consumer products, such as paints and adhesives.

Scientific Research Applications

Separation and Quantification Techniques : Techniques have been developed for the separation and quantification of 3,3',4,4',5,5'-Hexachlorobiphenyl using methods like Florisil column chromatography and gas-liquid chromatography (Kamops et al., 1979).

Solubility in Supercritical Fluids : Research has been conducted on the solubility of this compound in supercritical fluids such as carbon dioxide, which is significant for environmental remediation and chemical processing (Anitescu & Tavlarides, 1999).

Detection in Environmental Samples : Methods have been developed for the detection of this compound in environmental samples at very low levels, which is crucial for monitoring environmental pollution and assessing ecological risks (Tanabe et al., 1987).

Effects on Hepatic Microsomal Enzyme Activity : Studies have been conducted to understand the effects of this compound on hepatic microsomal enzyme activity, which is important for understanding its toxicological impact (Stonard & Greig, 1976).

Toxicological Studies : Research has been done to understand the toxic effects of this compound, especially in comparison with other polychlorinated biphenyls (PCBs), which is vital for assessing health risks and establishing safety guidelines (Zhao et al., 1997).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

3,3’,4,4’,5,5’-Hexachlorobiphenyl primarily targets the Xenobiotic Response Element (XRE) . This element is a promoter region of genes that are activated by the compound . The compound also interacts with sulfotransferase , an enzyme that catalyzes the sulfate conjugation of various hormones and neurotransmitters .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, it activates the expression of the CYP1A1 gene, which is involved in the metabolism of xenobiotics . It also plays a role in cell-cycle regulation .

Action Environment

The action, efficacy, and stability of 3,3’,4,4’,5,5’-Hexachlorobiphenyl can be influenced by various environmental factors. For instance, PCBs, including 3,3’,4,4’,5,5’-Hexachlorobiphenyl, were banned in the 1970s due to their bioaccumulation and harmful health effects . Despite this, they are still found in the environment due to their resistance to breakdown .

Biochemical Analysis

Biochemical Properties

3,3’,4,4’,5,5’-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of xenobiotic metabolizing enzymes. It interacts with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator, which binds to the xenobiotic response element (XRE) promoter region of genes it activates . This interaction leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . These enzymes are crucial for the metabolism and detoxification of various xenobiotics, including 3,3’,4,4’,5,5’-Hexachlorobiphenyl itself.

Cellular Effects

3,3’,4,4’,5,5’-Hexachlorobiphenyl affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, which are involved in the detoxification process . Additionally, 3,3’,4,4’,5,5’-Hexachlorobiphenyl can disrupt cellular calcium homeostasis and translocation of protein kinase C, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of 3,3’,4,4’,5,5’-Hexachlorobiphenyl involves its binding to the aryl hydrocarbon receptor (AhR), which then translocates to the nucleus and binds to the xenobiotic response element (XRE) in the promoter region of target genes . This binding activates the transcription of genes encoding for xenobiotic metabolizing enzymes, such as CYP1A1 . These enzymes play a crucial role in the metabolism and detoxification of 3,3’,4,4’,5,5’-Hexachlorobiphenyl and other xenobiotics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,4’,5,5’-Hexachlorobiphenyl can change over time. The compound is relatively stable and does not degrade easily, leading to long-term persistence in the environment and biological systems . Long-term exposure to 3,3’,4,4’,5,5’-Hexachlorobiphenyl has been associated with various adverse effects on cellular function, including disruption of cellular calcium homeostasis and altered gene expression .

Dosage Effects in Animal Models

The effects of 3,3’,4,4’,5,5’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, the compound can induce the expression of xenobiotic metabolizing enzymes, aiding in detoxification . At high doses, 3,3’,4,4’,5,5’-Hexachlorobiphenyl can cause toxic effects, including liver damage, disruption of calcium homeostasis, and altered cellular functions . These toxic effects are dose-dependent and can vary between different animal models.

Metabolic Pathways

3,3’,4,4’,5,5’-Hexachlorobiphenyl is involved in metabolic pathways that include the activation of xenobiotic metabolizing enzymes. The compound is metabolized by enzymes such as CYP1A1, which are induced by the binding of 3,3’,4,4’,5,5’-Hexachlorobiphenyl to the aryl hydrocarbon receptor (AhR) . These enzymes play a crucial role in the detoxification and elimination of 3,3’,4,4’,5,5’-Hexachlorobiphenyl from the body.

Transport and Distribution

Within cells and tissues, 3,3’,4,4’,5,5’-Hexachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . The compound can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to long-term persistence in the body . This accumulation can result in prolonged exposure and potential toxic effects.

Subcellular Localization

3,3’,4,4’,5,5’-Hexachlorobiphenyl is localized in various subcellular compartments, including the endoplasmic reticulum and the nucleus . The compound’s localization is influenced by its interactions with the aryl hydrocarbon receptor (AhR), which translocates to the nucleus upon binding with 3,3’,4,4’,5,5’-Hexachlorobiphenyl . This nuclear localization is crucial for the activation of xenobiotic metabolizing enzymes and the subsequent detoxification processes.

Properties

IUPAC Name |

1,2,3-trichloro-5-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLICBPIXDOFFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038314 | |

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000058 [mmHg] | |

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32774-16-6 | |

| Record name | 3,3′,4,4′,5,5′-Hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32774-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032774166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,3',4',5'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2P1WH546D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4,4',5,5'-HEXACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3948 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) primarily acts by binding to the aryl hydrocarbon receptor (AhR) [, ]. This receptor is involved in a variety of cellular processes, including the regulation of gene expression. When PCB 169 binds to the AhR, it activates the receptor, leading to downstream effects like the induction of certain enzymes, notably cytochrome P4501A (CYP1A) [, , , , ]. This enzyme induction is linked to various toxicities, including uroporphyrin accumulation in the liver [] and immune suppression []. PCB 169's ability to disrupt endocrine function, especially by interfering with estrogen and progesterone receptors, has also been observed [, , ].

A: Studies show that PCB 169, along with other dioxin-like compounds, can induce CYP1A enzymes in chick embryo hepatocytes []. While CYP1A induction is essential, it is not the sole factor driving uroporphyrin accumulation. PCB 169 also seems to directly stimulate the oxidation of uroporphyrinogen, a precursor to uroporphyrin, further contributing to its build-up in cellular systems [].

ANone: PCB 169 consists of two benzene rings connected by a single bond. Six chlorine atoms occupy the 3, 3', 4, 4', 5, and 5' positions on the biphenyl rings. This specific arrangement classifies it as a non-ortho-substituted PCB, meaning there are no chlorine atoms in the positions adjacent to the central bond, which allows for a planar conformation.

ANone: Its molecular formula is C12H4Cl6, and its molecular weight is 360.88 g/mol.

A: The planar structure of PCB 169, due to the lack of ortho-chlorine substitutions, allows it to mimic the structure of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) [, ]. This structural similarity enables PCB 169 to bind to the AhR with high affinity, resulting in its significant biological activity [, , , ]. Research suggests that the chlorine atoms in the meta and para positions on the biphenyl rings are crucial for AhR binding and subsequent effects [].

A: Yes, structural modifications, especially the position and number of chlorine atoms, significantly influence the potency of PCBs [, , ]. For instance, increasing the chlorine content in non-ortho substituted PCBs generally leads to higher AhR binding affinity and, consequently, increased potency []. Conversely, the introduction of ortho-chlorine substituents disrupts the planarity of the molecule, leading to a decrease in AhR binding and a reduction in potency compared to the non-ortho substituted counterparts [, ].

A: PCB 169 is classified as a dioxin-like compound and exhibits a range of toxicities, including endocrine disruption, immunotoxicity, and developmental toxicity [, , , ]. In animal models, exposure to PCB 169 has been linked to embryotoxicity [, ], altered hormone levels, reduced sperm counts [], and impaired testicular function []. It has also been shown to suppress the immune response, particularly cytotoxic T lymphocyte activity [].

A: PCB 169 is highly persistent in the environment due to its chemical stability and resistance to degradation []. Its lipophilic nature leads to bioaccumulation in fatty tissues of organisms, increasing in concentration as it moves up the food chain. This biomagnification poses a significant risk to top predators, including humans [, ].

A: Detecting and quantifying PCB 169 in environmental and biological samples requires highly sensitive and selective methods. A common approach involves a multi-step process that includes extraction, cleanup to remove interfering substances, and analysis using gas chromatography coupled with mass spectrometry (GC-MS) [, , , ].

A: Computational methods, such as density functional theory (DFT), allow researchers to predict the structure, energy, and other properties of PCB 169 [, ]. These calculations provide valuable insights into its conformational flexibility, electronic properties, and potential interactions with biological targets like the AhR. Quantitative structure-activity relationship (QSAR) models, correlating the structure of PCBs with their biological activity, have also been developed. These models utilize various molecular descriptors and statistical analyses to predict the potency of untested PCBs based on their structure, providing a valuable tool for risk assessment and prioritization of research efforts [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

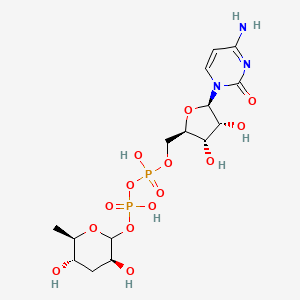

![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)

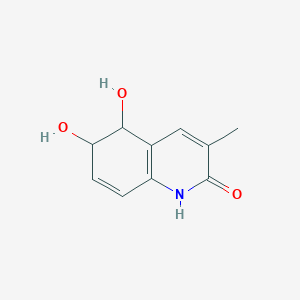

![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)

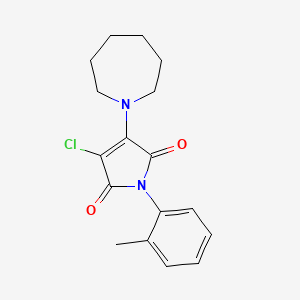

![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)